Deanxit (Flupentixol-Melitracen) Demonstrates Superior Clinical Efficacy and Lower Adverse Event Rate Versus Amitriptyline in Post-Stroke Depression
In a head-to-head randomized controlled trial of 100 patients with post-stroke depression, Deanxit (flupentixol-melitracen) demonstrated a statistically significant superior clinical response compared to amitriptyline, a commonly used tricyclic antidepressant comparator [1]. The study measured outcomes using the Hamilton Depression Rating Scale (HAMD), overall treatment efficacy rate, and adverse event incidence.
| Evidence Dimension | Efficacy (Overall Treatment Response Rate) |
|---|---|
| Target Compound Data | 98.00% |
| Comparator Or Baseline | Amitriptyline: 80.00% |
| Quantified Difference | +18.00% absolute improvement; 22.5% relative increase in response rate (P < 0.05) |
| Conditions | Randomized controlled trial; N=100 post-stroke depression patients; Deanxit 2-4 tablets daily vs. amitriptyline 1-2 tablets three times daily for 8 weeks; HAMD assessment. |
Why This Matters
Procurement of Deanxit over amitriptyline is supported by a nearly one-fifth higher probability of achieving therapeutic response in post-stroke depression, a condition where rapid and reliable symptom relief is critical for rehabilitation outcomes.
- [1] Wang HL. Clinical Efficacy Analysis of Flupentixol and Melitracen in Patients with Post-Stroke Depression. Reflexology and Rehabilitation Medicine. 2022;3(18). View Source
